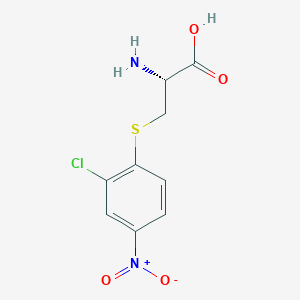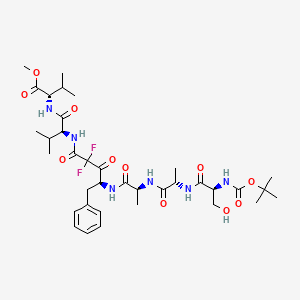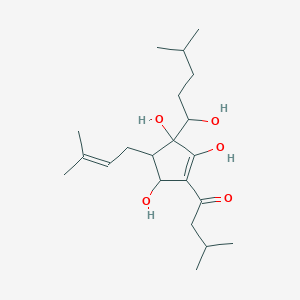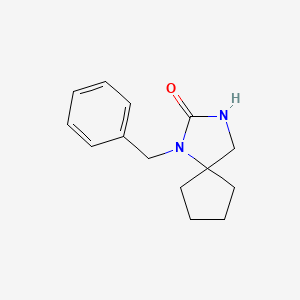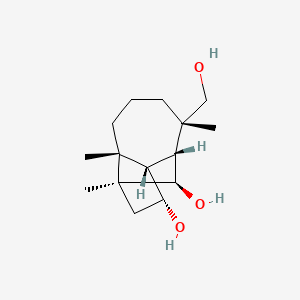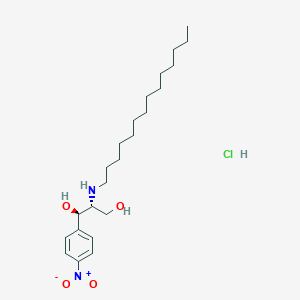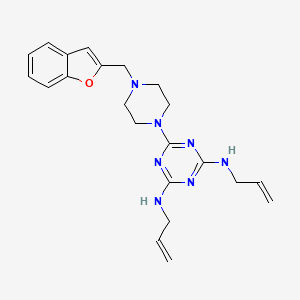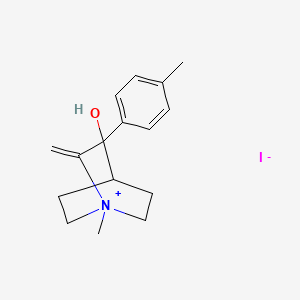
3-Hydroxy-1-methyl-2-methylene-3-(p-tolyl)quinuclidinium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-1-methyl-2-methylene-3-(p-tolyl)quinuclidinium iodide is a quinuclidine derivative with a unique structure that includes a quinuclidine ring substituted with a hydroxy group, a methyl group, a methylene group, and a p-tolyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-1-methyl-2-methylene-3-(p-tolyl)quinuclidinium iodide typically involves the following steps:
Formation of the Quinuclidine Ring: The quinuclidine ring can be synthesized through a series of cyclization reactions involving appropriate precursors.
Substitution Reactions:
Iodination: The final step involves the iodination of the quinuclidine derivative to form the iodide salt.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-Hydroxy-1-methyl-2-methylene-3-(p-tolyl)quinuclidinium iodide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The quinuclidine ring can be reduced to form different derivatives.
Substitution: The methylene and p-tolyl groups can participate in substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
3-Hydroxy-1-methyl-2-methylene-3-(p-tolyl)quinuclidinium iodide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may exhibit biological activity and can be studied for potential therapeutic applications.
Medicine: It may serve as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Industry: It can be used in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 3-Hydroxy-1-methyl-2-methylene-3-(p-tolyl)quinuclidinium iodide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy, methyl, methylene, and p-tolyl groups contribute to its binding affinity and specificity. The quinuclidine ring structure may facilitate interactions with biological macromolecules, leading to various biochemical effects.
Comparación Con Compuestos Similares
Similar Compounds
Quinuclidine: A parent compound with a similar ring structure.
Quinuclidine Derivatives: Compounds with different substituents on the quinuclidine ring.
Tropane Alkaloids: Structurally related compounds with similar biological activities.
Uniqueness
3-Hydroxy-1-methyl-2-methylene-3-(p-tolyl)quinuclidinium iodide is unique due to its specific combination of substituents, which confer distinct chemical and biological properties
Propiedades
Número CAS |
82380-44-7 |
|---|---|
Fórmula molecular |
C16H22INO |
Peso molecular |
371.26 g/mol |
Nombre IUPAC |
1-methyl-2-methylidene-3-(4-methylphenyl)-1-azoniabicyclo[2.2.2]octan-3-ol;iodide |
InChI |
InChI=1S/C16H22NO.HI/c1-12-4-6-14(7-5-12)16(18)13(2)17(3)10-8-15(16)9-11-17;/h4-7,15,18H,2,8-11H2,1,3H3;1H/q+1;/p-1 |
Clave InChI |
KKBHPHLKXQIBHD-UHFFFAOYSA-M |
SMILES canónico |
CC1=CC=C(C=C1)C2(C3CC[N+](C2=C)(CC3)C)O.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-[2-[2-[2-(dimethylamino)ethyl-methylamino]ethyl-methylamino]ethyl]-N,N,N'-trimethylethane-1,2-diamine;ethane-1,2-diol;formic acid](/img/structure/B12774140.png)
